1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one
Description
1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one is an acetophenone derivative featuring a trifluoroethoxy (-OCH₂CF₃) substituent at the meta position of the phenyl ring. The trifluoroethoxy group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-[3-(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)8-3-2-4-9(5-8)15-6-10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHKULAMSCZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one typically involves the reaction of 3’-Hydroxyacetophenone with 2,2,2-Trifluoroethyl p-toluenesulfonate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs are compared in Table 1, focusing on substituent type, position, and functional groups.
Structural Insights :
- Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound is less electron-withdrawing than trifluoroacetyl (-COCF₃) groups (e.g., ) but more so than hydroxyl (-OH) or methoxy (-OCH₃) substituents. This impacts reactivity in electrophilic substitution or nucleophilic addition reactions.
- Positional Effects : Meta-substituted derivatives (e.g., target compound) often exhibit distinct electronic and steric properties compared to para- or ortho-substituted analogs .
Physico-Chemical Properties
Critical properties such as melting point, solubility, and spectral data are compared (Table 2).
Property Trends :
Biological Activity
1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one, also known as a trifluoroethoxy-substituted phenyl ketone, is an organic compound with potential applications in medicinal chemistry due to its unique chemical structure. The trifluoroethoxy group enhances the compound's binding affinity and specificity towards various biological targets, making it a subject of interest in pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenyl ring substituted with a trifluoroethoxy group and an ethanone moiety, which are crucial for its biological activity.
Biochemical Pathways
Research indicates that this compound interacts with various enzymes and receptors. The trifluoroethoxy group is believed to enhance interactions through hydrogen bonding and electrostatic interactions. Such properties are significant in enzyme inhibition studies and receptor binding assays.
Pharmacokinetics
While specific data on the bioavailability of this compound is limited, compounds with similar structures often exhibit enhanced metabolic stability and bioavailability due to the presence of fluorinated groups. This characteristic can lead to prolonged therapeutic effects in biological systems.
Enzyme Inhibition
Studies have shown that derivatives of this compound exhibit significant enzyme inhibition activity. For instance, compounds that include similar trifluoroethyl substitutions have demonstrated inhibitory effects on tryptophan hydroxylase (TPH1), which is critical in serotonin biosynthesis. Inhibition rates of up to 64% have been recorded at concentrations of 100 µM .
Receptor Binding
The compound has also been evaluated for its potential in receptor binding studies. The presence of the trifluoroethoxy group enhances the binding affinity towards various receptors involved in metabolic pathways, suggesting potential therapeutic applications in treating conditions such as obesity and metabolic disorders.
Case Studies
A notable study evaluated the effects of a structurally similar compound on adipocyte differentiation in vitro. The results indicated a decrease in the expression of lipogenic genes and adipogenic transcription factors when treated with the compound, highlighting its anti-adipogenic properties . Furthermore, in vivo studies demonstrated that oral administration of related compounds significantly reduced lipid accumulation in liver tissues without affecting overall body weight .
Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic disorders.
- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
- Therapeutic Research : Investigated for its potential roles in treating bacterial infections and other diseases .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
